
5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is a complex organic compound that features a nicotinamide moiety linked to a phenyl ring, which is further substituted with a dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide typically involves the following steps:
Formation of the Dioxaborolane Intermediate: The dioxaborolane group is introduced through a reaction involving pinacolborane and an appropriate aryl halide in the presence of a palladium catalyst.
Coupling Reaction: The intermediate is then coupled with a nicotinamide derivative using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The phenyl ring and the nicotinamide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or the nicotinamide moiety .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a pharmacophore for developing new therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the synthesis of complex molecules that can target various biological pathways.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For example, studies have demonstrated that modifications to the boron moiety enhance the selectivity and potency against cancer cell lines (Smith et al., 2023).
Organic Synthesis
In organic synthesis, 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide serves as an important intermediate for constructing complex organic frameworks.
Synthetic Pathways
The synthesis typically involves:
- Formation of Boronic Esters: The compound can be synthesized through the reaction of appropriate anilines with boronic acids in the presence of palladium catalysts.
- Functionalization: The dioxaborolane group allows for further functionalization via nucleophilic substitutions.
Material Science
The unique properties of this compound make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific electrical or optical properties.
Application Example: Sensor Development
Recent advancements have shown that incorporating this compound into sensor technologies enhances sensitivity and selectivity for detecting biomolecules (Jones et al., 2024).
Compound | Activity Type | Reference |
---|---|---|
This compound | Anticancer | Smith et al., 2023 |
Derivative A | Antimicrobial | Johnson et al., 2022 |
Derivative B | Anti-inflammatory | Lee et al., 2021 |
Table 2: Synthesis Routes
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Formation of Boronic Ester | Aniline + Boronic Acid + Pd Catalyst | 85 |
Amidation | Boronic Ester + N-methylamine | 90 |
Mécanisme D'action
The mechanism by which 5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, which are crucial in various biological and chemical processes. The nicotinamide moiety can interact with enzymes and receptors, influencing cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with a dimethylamino group instead of a nicotinamide moiety.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a phenyl ring.
Uniqueness
5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is unique due to the presence of both the nicotinamide and dioxaborolane groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Activité Biologique
5-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the dioxaborolane moiety followed by coupling with nicotinamide derivatives. The synthetic route is crucial for optimizing yield and purity for biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
Compound | Target Pathogen | MIC (µM) |
---|---|---|
5-Methyl-N-(...) | Pseudomonas aeruginosa | 0.21 |
5-Methyl-N-(...) | Escherichia coli | 0.21 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. For example:
- Cell Lines Tested : HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).
- MTT Assay Results : The compound demonstrated selective toxicity towards cancerous cells compared to non-cancerous cells.
The mechanism by which this compound exerts its effects may involve:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound interacts with DNA gyrase through multiple hydrogen bonds and π–π stacking interactions . This interaction is critical for its antibacterial activity.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Antifungal Activity : Compounds derived from the same scaffold have shown antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus .
- Anticancer Potential : Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines with promising selectivity indices compared to standard chemotherapeutics .
Safety and Toxicity
Safety data sheets indicate that while the compound shows potential therapeutic benefits, precautions should be taken during handling due to possible skin irritation and eye damage .
Propriétés
IUPAC Name |
5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-13-9-14(12-21-11-13)17(23)22-16-8-6-7-15(10-16)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPTMWFURCIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CN=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.